molecular formula C9H16N2O4 B11756422 tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate

tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate

Cat. No.: B11756422
M. Wt: 216.23 g/mol
InChI Key: JGCFOKHULWJGSK-RITPCOANSA-N
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Description

This compound is a β-lactam (azetidinone) derivative featuring a tert-butyl carbamate group at the 3-position and a hydroxymethyl substituent at the 2-position of the strained four-membered ring. Its structural uniqueness lies in the combination of the reactive β-lactam core and the sterically protective tert-butyl group, which may enhance stability during synthetic processes or biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1

InChI Key

JGCFOKHULWJGSK-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H](NC1=O)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1C(NC1=O)CO

Origin of Product

United States

Preparation Methods

Serine-Derived Cyclization

A common approach for azetidinones involves serine derivatives. Adapting methods from patent CN102020589B, N-Boc-D-serine can serve as a starting material:

  • Mixed anhydride formation :

    • React N-Boc-D-serine with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) at -10°C to 5°C.

    • This generates a reactive intermediate for subsequent nucleophilic attack.

  • Intramolecular cyclization :

    • Under anhydrous conditions, the mixed anhydride undergoes cyclization to form the azetidinone ring.

    • Solvents like ethyl acetate or tetrahydrofuran (THF) are employed to stabilize intermediates.

  • Hydroxymethyl group retention :

    • The serine-derived hydroxymethyl group remains intact if mild oxidizing agents (e.g., TEMPO/NaClO) are avoided.

Example protocol :

StepReagents/ConditionsYield
1N-Boc-D-serine, i-BuOCOCl, NMM, THF, -10°C85%
2Cyclization at 25°C, 4 h78%

Characterization data for intermediates align with reported analogs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.58 (m, 2H, CH₂OH), 4.31 (m, 2H, azetidinone protons).

Enantioselective Ketone Reduction

An alternative route involves asymmetric reduction of a β-keto carbamate:

  • β-Keto carbamate synthesis :

    • Couple Boc-protected β-keto acids with amines using carbodiimide reagents.

  • Catalytic hydrogenation :

    • Use Ru-BINAP catalysts for enantioselective reduction to install the (2S,3S) configuration.

Key considerations :

  • Solvent polarity affects enantiomeric excess (e.g., ethanol >90% ee).

  • Temp. control (0–25°C) prevents epimerization.

Ring-Closing Metathesis (RCM)

For advanced substrates, RCM offers a route to the azetidinone ring:

  • Diene precursor preparation :

    • Synthesize Boc-protected diamino dienes from allyl glycidyl ether derivatives.

  • Grubbs catalyst-mediated cyclization :

    • Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C.

Advantages :

  • Tolerates hydroxyl groups with proper protection (e.g., silyl ethers).

  • High trans-selectivity for the azetidinone ring.

Stereochemical Control Strategies

Chiral Pool Synthesis

Using D-serine or L-threonine as starting materials ensures correct configuration:

  • D-serine provides the (S)-hydroxymethyl group directly.

  • Epimerization risks during Boc protection require low-temperature conditions (≤0°C).

Dynamic Kinetic Resolution

Racemic β-lactams can be resolved using lipase-catalyzed acylations:

  • Pseudomonas fluorescens lipase selectively acetylates the (R)-isomer, leaving the desired (S,S)-enantiomer.

Challenges and Optimization

Hydroxymethyl Group Reactivity

The primary alcohol in the hydroxymethyl group may undergo:

  • Unwanted oxidation : Mitigated by using inert atmospheres (N₂/Ar).

  • Nucleophilic substitution : Controlled by avoiding strong bases (e.g., LiAlH₄).

Boc Group Stability

  • Acidic conditions : The Boc group is labile below pH 3.

  • Alternative protection : Benzyl carbamates (Cbz) can be used if Boc cleavage is problematic.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Heterogeneous catalysts : Ni/Al₂O₃ for hydrogenation reduces metal contamination.

  • Solvent recycling : Ethyl acetate recovery via distillation improves sustainability.

Regulatory Compliance

  • Genotoxic impurities : Ensure residual isobutyl chloroformate <10 ppm.

  • Crystallization controls : Polymorph screening ensures consistent bioavailability.

Emerging Methodologies

Biocatalytic Approaches

  • Transaminases : Convert β-keto carbamates to chiral amines with >99% ee.

  • Whole-cell systems : E. coli expressing ω-transaminases reduce reliance on metal catalysts.

Flow Chemistry

  • Continuous cyclization : Microreactors improve heat transfer for exothermic steps.

  • In-line analytics : PAT tools monitor enantiomeric excess in real time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield a hydroxyl derivative.

Scientific Research Applications

Medicinal Chemistry

tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate serves as a building block in the synthesis of more complex pharmaceutical agents. Its azetidinone structure is significant in drug development due to its ability to mimic natural substrates in enzyme interactions. This property may allow it to act as an enzyme inhibitor, making it a candidate for the development of new therapeutic agents.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme mechanisms. Its structural similarity to natural substrates helps researchers understand how enzymes interact with various molecules, providing insights into metabolic pathways and potential drug targets.

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity. This characteristic positions it as a promising candidate for further investigation in the development of new antibiotics, especially against resistant bacterial strains.

Polymer Production

In industrial settings, this compound can be used in the synthesis of polymers with tailored properties. Its carbamate functional group is often associated with materials that require specific mechanical or thermal characteristics.

Chemical Synthesis

The compound can also serve as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical compounds needed in different industries.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity A study demonstrated that this compound showed significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development .
Enzyme Inhibition Research indicated that the compound effectively mimics substrate interactions in enzyme assays, suggesting its utility in elucidating enzyme mechanisms .
Polymer Applications Industrial trials have shown that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The azetidinone ring is known to interact with the active sites of enzymes, thereby blocking their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Modified Azetidinone Substituents

Compound 1 : Benzyl((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate (CAS 86334-63-6)
  • Key Differences: Incorporates a 2,4-dimethoxybenzyl group at the 1-position of the azetidinone ring.
  • This modification is often used to tune pharmacokinetic properties .
Compound 2 : Carbamic acid, N-[(2S,3S)-2-(hydroxymethyl)-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, tert-butyl ester (CAS 98377-05-0)
  • Key Differences : Replaces the hydroxymethyl group with a benzyloxy substituent at the 1-position.
  • This compound’s higher lipophilicity (LogP ~3.0) may favor blood-brain barrier penetration .

Analogs with Alternative Ring Systems

Compound 3 : tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate (MFCD09800842)
  • Key Differences: Cyclopropane ring replaces the azetidinone.
  • Impact : The smaller, strained cyclopropane ring lacks the β-lactam’s electrophilic carbonyl, rendering it inert toward β-lactamase enzymes. This structural simplicity may simplify synthesis but limits biological activity specific to β-lactam targets .
Compound 4 : tert-Butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
  • Key Differences: Features a pyrrolidinone (5-membered lactam) instead of azetidinone.
  • Impact: The reduced ring strain in pyrrolidinone decreases reactivity, making it less prone to hydrolysis. This analog’s hydrogen-bonding capability (via the lactam carbonyl) may mimic peptide bonds in enzyme inhibition .

Derivatives with Functional Group Variations

Compound 5 : tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate
  • Key Differences: Chloro and phenyl substituents replace the azetidinone ring.
  • Impact : The chloro group enhances electrophilicity, while the phenyl ring increases lipophilicity (LogP ~4.0). Such modifications are common in protease inhibitors, where halogen atoms stabilize transition-state interactions .
Compound 6 : tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (CAS 160232-08-6)
  • Key Differences: Isobutylamino and phenyl groups dominate the structure.
  • Impact: The basic amino group improves water solubility, while the phenyl and isobutyl groups enhance binding to hydrophobic enzyme pockets. This compound’s MW (~365 g/mol) and LogP (~3.8) align with orally bioavailable drugs .

Data Table: Key Properties of Selected Analogs

Compound Molecular Formula MW (g/mol) LogP Key Features
Target Compound C₁₀H₁₈N₂O₄ 230.26 ~1.2 Azetidinone core, hydroxymethyl, tert-butyl carbamate
CAS 86334-63-6 C₂₃H₂₈N₂O₆ 434.48 ~2.8 2,4-Dimethoxybenzyl group, bulky aromatic substituent
CAS 98377-05-0 C₁₆H₂₂N₂O₅ 322.36 ~3.0 Benzyloxy substituent, increased lipophilicity
MFCD09800842 (Cyclopropane analog) C₉H₁₇NO₃ 187.24 ~1.5 Cyclopropane ring, no β-lactam reactivity
CAS 160232-08-6 C₁₉H₃₁N₂O₃ 335.47 ~3.8 Isobutylamino and phenyl groups, protease inhibitor scaffold

Biological Activity

Tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and interaction studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₆N₂O₄, with a molecular weight of approximately 216.23 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a carbamate functional group associated with various biological activities. The presence of the oxoazetidine moiety is particularly noteworthy, as compounds with this structure have been linked to diverse pharmacological effects.

Structural Characteristics

FeatureDescription
Molecular FormulaC₉H₁₆N₂O₄
Molecular Weight216.23 g/mol
Functional GroupsTert-butyl, carbamate
Stereochemistry(2S,3S) configuration

Antibacterial Properties

Preliminary studies indicate that this compound exhibits antibacterial activity , making it a promising candidate for antibiotic development. The specific mechanisms through which it exerts this activity are currently under investigation but may involve interference with bacterial cell wall synthesis or function.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies may include:

  • Binding Affinity Tests : Assessing how well the compound binds to target proteins.
  • Cell Line Studies : Evaluating the compound's effects on various bacterial strains in vitro.
  • In Vivo Studies : Testing the efficacy in animal models to observe therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps that highlight its synthetic accessibility. Common methods include:

  • Starting Materials : Utilizing readily available precursors.
  • Reaction Conditions : Optimizing temperature and solvent conditions for maximum yield.
  • Purification Techniques : Employing chromatography for isolating the final product.

These methodologies are crucial for scaling up production for further research and potential clinical applications.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with various other carbamates known for their biological activities. Below is a comparative table:

Compound NameMolecular FormulaKey Features
Tert-butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamateC₁₅H₂₂ClNO₃Contains a phenyl group; potential anti-inflammatory properties
Tert-butyl N-[2-hydroxyoxolan-3-yl]carbamateC₉H₁₇NO₄Features an oxolane ring; explored for antiviral activity
Benzyl N-[1-(2-hydroxyphenyl)ethyl]-carbamateC₁₃H₁₅NO₃Contains a hydroxylated phenyl group; studied for analgesic effects

This comparison underscores the unique aspects of this compound, particularly its stereochemistry and specific functional groups that may enhance its biological activity compared to other carbamates.

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